molecular formula C16H23N3O4 B2699863 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid CAS No. 2220188-38-3

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid

Cat. No. B2699863
CAS RN: 2220188-38-3
M. Wt: 321.377
InChI Key: KVIOMUGWJHBHET-UHFFFAOYSA-N
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Description

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diazirine-containing photo-crosslinker that has been used for labeling and studying protein-protein interactions, protein-DNA interactions, and other biological processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid involves the photo-crosslinking of biomolecules. When exposed to UV light, the diazirine-containing moiety of the compound undergoes a photochemical reaction, forming a highly reactive carbene intermediate. This intermediate then reacts with nearby biomolecules, forming covalent bonds and creating a stable crosslink between the two molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid depend on the specific biomolecules that are labeled and crosslinked. In general, the crosslinking of biomolecules can disrupt their normal function and lead to changes in cellular processes. However, the selective labeling of specific biomolecules can provide valuable insights into their function and interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid in lab experiments include its selectivity for labeling specific biomolecules and its ability to create stable crosslinks between biomolecules. However, the use of UV light to initiate the photo-crosslinking reaction can lead to non-specific labeling and crosslinking of nearby biomolecules. Additionally, the synthesis of this compound can be challenging and time-consuming.

Future Directions

The future directions for research involving 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid include the development of new and improved synthesis methods, the optimization of labeling and crosslinking conditions, and the application of this compound in new areas of research. Additionally, the use of this compound in combination with other labeling and imaging techniques could provide even more detailed insights into the structure and function of biomolecules.

Synthesis Methods

The synthesis of 2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid involves several steps. The first step is the synthesis of the diazirine-containing compound, which is then coupled with a protected amino acid. The resulting compound is then deprotected and coupled with an oxan-4-yl-containing compound to yield the final product.

Scientific Research Applications

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid has been used extensively in scientific research due to its ability to selectively label proteins and other biomolecules. This compound has been used to study protein-protein interactions, protein-DNA interactions, and other biological processes. It has also been used in drug discovery and development to identify potential drug targets and to study the mechanism of action of drugs.

properties

IUPAC Name

2-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-2-3-7-16(18-19-16)8-4-14(20)17-13(15(21)22)11-12-5-9-23-10-6-12/h1,12-13H,3-11H2,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIOMUGWJHBHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NC(CC2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid

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